molecular formula C24H18Cl2N2O3 B2394571 [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone CAS No. 477711-60-7

[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B2394571
CAS No.: 477711-60-7
M. Wt: 453.32
InChI Key: VAOSGPXNXPQWEE-UHFFFAOYSA-N
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Description

[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H18Cl2N2O3 and its molecular weight is 453.32. The purity is usually 95%.
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Biological Activity

The compound [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone, with the molecular formula C24H18Cl2N2O3C_{24}H_{18}Cl_2N_2O_3, is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C24H18Cl2N2O3C_{24}H_{18}Cl_2N_2O_3
  • Molecular Weight : 453.32 g/mol
  • CAS Number : 477711-60-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation. The presence of both the pyrazole and methoxy groups enhances its lipophilicity, facilitating better membrane permeability and bioavailability.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through caspase activation pathways. In vitro studies have demonstrated its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), with significant cytotoxic activity observed compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Some pyrazole derivatives have shown promising antimicrobial properties. A study on related compounds indicated notable antifungal activity against various phytopathogenic fungi, suggesting potential applications in agricultural settings . The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional treatments.
    Cell LineIC50 (µM)Reference
    MCF-715
    MDA-MB-23112
  • Antimicrobial Activity :
    • Related pyrazole compounds were tested against several fungal strains, demonstrating minimum inhibitory concentrations (MICs) that suggest effective antifungal properties.
    Fungal StrainMIC (µg/mL)Reference
    Cytospora sp.50
    Botrytis cinerea30

Properties

IUPAC Name

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c1-30-20-8-5-17(6-9-20)24(29)28-13-12-23(27-28)16-3-10-21(11-4-16)31-15-18-2-7-19(25)14-22(18)26/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOSGPXNXPQWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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